molecular formula C15H24BNO6S B1434270 (4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid CAS No. 1704082-65-4

(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid

Cat. No. B1434270
M. Wt: 357.2 g/mol
InChI Key: OIZCBXVOCRVGCF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid” is C15H24BNO6S. Its molecular weight is 357.2 g/mol.


Chemical Reactions Analysis

Boronic acids and their derivatives are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions . The boron moiety can be converted into a broad range of functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

Boronic acids are integral in the synthesis of complex organic molecules due to their unique reactivity and versatility. They serve as synthetic intermediates and building blocks in creating multifunctional compounds. For instance, derivatives closely related to the compound of interest have been synthesized to study their structure and potential applications in medicine, agriculture, and industrial chemistry. These compounds demonstrate the ability of boronic acids to act as scaffolds for constructing multifunctional molecules with potential new applications (R. Zhang et al., 2017).

Applications in Material Science

The incorporation of boronic acids into macrocyclic and polymeric structures showcases their utility in material science. For example, novel dimeric and tetrameric boronates prepared from various aryl boronic acids have been explored for their structural and chemical properties, offering new perspectives in macrocyclic chemistry and the development of materials with specialized functions (N. Fárfan et al., 1999).

Role in Medicinal Chemistry

The synthesis of complex organic molecules with boronic acids plays a crucial role in drug discovery and development. The coupling of boronic acids with saturated heterocyclic partners, for instance, illustrates their significance in pharmaceutical research. This methodology enables the synthesis of functionalized bicyclic building blocks, including compounds with potential therapeutic applications (Daniel M Allwood et al., 2014).

properties

IUPAC Name

[4-methoxy-3-[(4-methoxycyclohexyl)methylsulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO6S/c1-22-13-6-3-11(4-7-13)10-17-24(20,21)15-9-12(16(18)19)5-8-14(15)23-2/h5,8-9,11,13,17-19H,3-4,6-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZCBXVOCRVGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCC(CC2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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